
Triisooctylamine
Overview
Description
Triisooctylamine (TIOA), a tertiary alkylamine with the chemical formula $ \text{C}{24}\text{H}{51}\text{N} $, is synthesized via the reaction of isooctanol with ammonia . It is widely recognized for its role as a solvent extraction agent in hydrometallurgy, nuclear fuel processing, and environmental remediation. TIOA’s branched alkyl chains enhance its solubility in organic diluents while minimizing aqueous-phase losses, making it ideal for selective metal ion separations . Key applications include:
- Plutonium Isotope Separation: TIOA-based extraction chromatography achieves high radiochemical yields (>95%) and low analysis costs in nitric/hydrochloric acid media .
- Cadmium Recovery: TIOA-impregnated membranes enable near-complete separation of Cd²⁺ from mixed metal ions (e.g., Cu²⁺, Zn²⁺) in HCl-KI systems .
- Carboxylic Acid Extraction: TIOA forms stable complexes with citric, lactic, and malic acids, with partition coefficients up to $ 2.5 \times 10^3 $ depending on acid structure and diluent composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisooctylamine is typically synthesized through the alkylation of ammonia or primary amines with isooctyl halides. The reaction involves the following steps:
Alkylation: Ammonia or a primary amine reacts with isooctyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting mixture is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The process involves continuous feeding of reactants and removal of by-products to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to secondary or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: this compound oxide.
Reduction: Secondary or primary isooctylamines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Metal Extraction
Triisooctylamine is extensively used for the extraction of various metals from aqueous solutions. Notable studies include:
- Iron (III) Extraction : TIOA has been shown to effectively extract iron (III) from mineral acid solutions, particularly hydrochloric acid. A study demonstrated a maximum extraction efficiency of 98.21% at 8.0 M HCl concentration, with quantitative recovery achievable through multiple contacts with a stripping agent like 1 M HSO .
Acid Concentration (M) | % Extraction |
---|---|
HCl | 98.21% |
HSO | 80.32% |
HNO | 79.12% |
HClO | 68.16% |
- Uranium Recovery : TIOA is also utilized in the extraction of uranium isotopes from leach solutions, demonstrating its effectiveness in environmental sampling and nuclear chemistry applications .
Organic Acid Recovery
TIOA serves as an effective extractant for recovering carboxylic acids from dilute aqueous solutions:
- Carboxylic Acids Extraction : Research indicates that TIOA can extract citric, lactic, and malic acids using a synergistic solvent system composed of TIOA, 1-octanol, and n-heptane. The partition coefficient varies based on the acid type and concentration, highlighting TIOA's role in enhancing extraction efficiency .
Acid Type | Proposed Complex Ratio | Extraction Constant (K) |
---|---|---|
Citric | 1:1.8 | K = x |
Lactic | 1:2.5 | K = y |
Malic | 1:2.8 | K = z |
Solvent Design
TIOA's composition significantly influences liquid-liquid partitioning in solvent systems:
- A study on acetic acid extraction demonstrated that modifying TIOA-based solvents with tributyl phosphate enhances mass transfer efficiency and solvent properties such as viscosity and interfacial tension . The results emphasize the importance of solvent formulation in optimizing extraction processes.
Case Study 1: Iron (III) Extraction
In a systematic investigation, researchers utilized TIOA to extract iron (III) from various mineral acids, achieving high recovery rates suitable for analytical applications in food samples and alloys . The study established a robust methodology for quantifying iron content through spectrophotometric analysis.
Case Study 2: Carboxylic Acid Recovery
Another significant study focused on the recovery of carboxylic acids from agro-industrial effluents using TIOA dissolved in an organic solvent mixture . The research outlined a mathematical model correlating the experimental data with theoretical predictions, thus providing insights into the extraction mechanisms involved.
Mechanism of Action
Triisooctylamine exerts its effects primarily through its ability to form stable complexes with various molecules. The amine group can donate electrons, facilitating the formation of coordination complexes with metal ions or other electrophilic species. This property is exploited in extraction processes and catalysis.
Molecular Targets and Pathways:
Metal Ions: Forms complexes with metal ions, aiding in their extraction and purification.
Organic Molecules: Interacts with organic molecules through hydrogen bonding and van der Waals forces, enhancing solubility and stability.
Comparison with Similar Compounds
Extraction Efficiency and Selectivity
Table 1: Metal Ion Extraction Performance
- Cobalt vs. Lithium Separation : TIOA achieves a Co(II)/Li(I) selectivity coefficient of 14.1 in polymer inclusion membranes (PIMs), outperforming phosphoric acid-based extractants like D2EHPA (Co/Ni = 8.3) .
- Zirconium Selectivity : TIOA extracts Zr(IV) and Rf (rutherfordium) preferentially over Th(IV) and Eu(III) in high-acidity media, confirming its utility in Group 4 element separations .
Carboxylic Acid Extraction
Table 2: Partition Coefficients ($ K_e $) of Carboxylic Acids
- Acid-Amine Complexation: TIOA forms 1:1.8 (citric acid), 1:2.5 (lactic acid), and 1:2.8 (malic acid) complexes, influenced by diluent polarity. Polar diluents (e.g., 1-octanol) stabilize complexes via hydrogen bonding, enhancing extraction efficiency .
Table 3: Catalytic Performance in Hydrogenation
Base Additive | Conversion (%) | Selectivity (%) | Reaction System | Source |
---|---|---|---|---|
Triethylamine | >99 | >99 | Cinnamaldehyde hydrogenation | |
This compound | 77 | 95 | Same system | |
Trioctylamine | 79 | >99 | Same system |
- Catalytic Activity : Shorter-chain amines (e.g., triethylamine) outperform TIOA in hydrogenation due to higher basicity and steric accessibility .
- pH Buffering : TIOA-HCl systems stabilize bio-catalysts (e.g., Carlsberg subtilisin) by maintaining pH ~4.5 in organic media, independent of aqueous-phase pH .
Hydrolytic Stability and Ionic Radius Effects
- Hydrolysis Resistance : TIOA exhibits minimal hydrolysis even at high chloride concentrations, unlike tributylphosphate (TBP), which degrades in acidic media .
- Ionic Radius Compatibility : TIOA’s large molecular structure (ionic radius ~102 pm for 8-coordinate species) facilitates selective extraction of larger ions like Rf⁴⁺ (91–102 pm) over smaller ions (e.g., Pu⁴⁺, 86 pm) .
Biological Activity
Triisooctylamine (TIOA) is a tertiary amine that has garnered attention in various fields, particularly in solvent extraction processes and its interactions with biological systems. This article explores the biological activity of TIOA, focusing on its mechanisms, applications, and relevant case studies.
This compound is characterized by its long hydrocarbon chains, which contribute to its lipophilicity. This property allows TIOA to interact effectively with various organic compounds, making it a potent extractant in liquid-liquid extraction processes. The general structure of TIOA can be represented as follows:
Solvent Extraction Mechanism
The extraction mechanism of TIOA typically involves ion-exchange processes. For example, in the extraction of iron (III) ions from acidic solutions, TIOA forms complexes with the metal ions, facilitating their transfer from the aqueous phase to the organic phase. The following reaction illustrates this mechanism:
Toxicological Profile
TIOA has been evaluated for its toxicological effects. Studies indicate that exposure to high concentrations may lead to adverse effects on human health and the environment. Its classification in various hazard lists highlights concerns regarding its potential toxicity and environmental impact.
Endpoint | Hazard Level | Description |
---|---|---|
Acute Toxicity | Moderate | Potential harmful effects on human health |
Environmental Impact | High | Risk of bioaccumulation in aquatic organisms |
Case Studies
-
Extraction of Iron (III) from Food Samples
A study demonstrated the effectiveness of TIOA in extracting iron (III) from food matrices, indicating its potential application in food analysis. The results showed high recovery rates for various food samples, suggesting that TIOA can be used for nutritional assessments.Sample % Fe (III) Found % Recovery Ragi 2.84 94.66 Green gram 3.98 98.27 Soya beans 19.6 98.0 -
Environmental Applications
TIOA has been utilized for the extraction of actinides and lanthanides from aqueous solutions, showcasing its relevance in environmental remediation efforts. Its ability to selectively bind with heavy metals makes it a valuable agent in pollution control.
Research Findings
Recent research has expanded on the applications of TIOA beyond traditional solvent extraction:
- Recovery of Carboxylic Acids : A study explored the use of TIOA for recovering organic acids from dilute aqueous solutions, demonstrating its effectiveness when combined with modifiers like 1-octanol and n-heptane.
- Extraction Efficiency : The efficiency of TIOA in extracting various organic compounds is influenced by solvent composition and concentration, highlighting the importance of optimizing conditions for maximum yield.
Chemical Reactions Analysis
Zirconium (Zr), Hafnium (Hf), and Thorium (Th)
TIOA extracts Zr and Hf from HCl solutions via ion association with anionic chloride complexes, while Th shows minimal extraction due to weak complexation:
Metal | HCl Concentration (M) | TIOA Concentration (M) | Distribution Coefficient () |
---|---|---|---|
Zr | 6–10 | 0.05–0.2 | Increases with higher HCl/TIOA |
Hf | 6–10 | 0.05–0.2 | Similar trend to Zr |
Th | 2–10 | 0.05–0.2 | <10 (low extraction) |
Extraction of Carboxylic Acids
TIOA reacts with carboxylic acids (e.g., lactic, citric, acetic) via neutralization, forming ammonium salts. The stoichiometry depends on acid structure and solvent composition:
Lactic Acid Extraction
-
Solvent System : TIOA with dodecane/1-dodecanol.
-
Distribution Coefficient (DDD) :
-
Highest in 1-dodecanol ( at 316.15 K).
-
Decreases with dodecane dilution ().
-
-
Equilibrium Model :
Citric Acid Extraction
-
Solvent System : TIOA + methyl isobutyl ketone (MIBK).
-
Model : Quasi-physical approximation predicts equilibrium with (TIOA:citric acid) .
Acetic Acid Extraction
-
Mass Transfer : Controlled by solvent viscosity.
-
Modifiers : Tributyl phosphate enhances extraction by reducing ammonium salt aggregation .
Effect of Solvent Composition
Key Reaction Constants
Acid | Extraction Constant () | Stoichiometry (TIOA:Acid) |
---|---|---|
Lactic Acid | 1:2.5 | |
Citric Acid | 1:1.8 | |
Malic Acid | 1:2.8 |
Constants derived at 25°C using 0.5 M TIOA in 1-octanol/n-heptane .
Properties
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Isooctanamine, N,N-diisooctyl- | |
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CAS No. |
2757-28-0, 25549-16-0 | |
Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
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Record name | 6,6',6''-Trimethyltriheptylamine | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | Tris(6-methylheptyl)amine | |
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Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
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